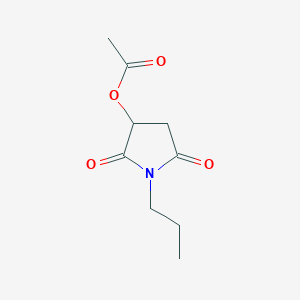
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidine ring with two keto groups at positions 2 and 5, a propyl group at position 1, and an acetate group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-propylpyrrolidin-3-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propylamine derivative with a suitable dicarboxylic acid or its derivative, followed by cyclization to form the pyrrolidine ring. The final step involves the acetylation of the resulting compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers or coatings.
Biology: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-propylpyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate can be compared with other similar compounds, such as:
2,5-Dioxo-1-methylpyrrolidin-3-yl acetate: Similar structure but with a methyl group instead of a propyl group.
2,5-Dioxo-1-ethylpyrrolidin-3-yl acetate: Similar structure but with an ethyl group instead of a propyl group.
2,5-Dioxo-1-butylpyrrolidin-3-yl acetate: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets.
Properties
CAS No. |
479544-90-6 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(2,5-dioxo-1-propylpyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C9H13NO4/c1-3-4-10-8(12)5-7(9(10)13)14-6(2)11/h7H,3-5H2,1-2H3 |
InChI Key |
WCZMDWDMKJIDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















